molecular formula C17H14F5N3O2 B1611877 Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate CAS No. 898289-56-0

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Cat. No.: B1611877
CAS No.: 898289-56-0
M. Wt: 387.3 g/mol
InChI Key: XMSPFNWTQCINJH-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pentafluorophenyl group, a pyrazine ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate typically involves the reaction of pentafluorophenol with 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The pyrazine ring can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 1-(6-chloropyrazin-2-yl)piperidine-4-carboxylate
  • Pentafluorophenyl 1-(6-aminopyrazin-2-yl)piperidine-4-carboxylate
  • Pentafluorophenyl 1-(6-methylpyridin-2-yl)piperidine-4-carboxylate

Uniqueness

Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is unique due to the presence of the methyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O2/c1-8-6-23-7-10(24-8)25-4-2-9(3-5-25)17(26)27-16-14(21)12(19)11(18)13(20)15(16)22/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSPFNWTQCINJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594654
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-56-0
Record name Pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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